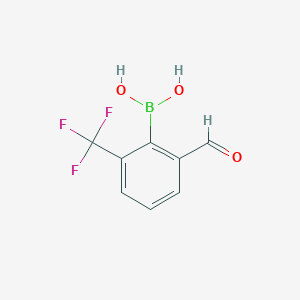

2-Formyl-6-(Trifluormethyl)phenylboronsäure

Übersicht

Beschreibung

2-Formyl-6-(trifluoromethyl)phenylboronic acid is an organoboron compound that has gained increasing attention in recent years due to its potential applications in various fields of research and industry. It is a solid substance with a molecular weight of 217.94 g/mol .

Molecular Structure Analysis

The molecular formula of 2-Formyl-6-(trifluoromethyl)phenylboronic acid is C8H6BF3O3. The InChI code is 1S/C8H6BF3O3/c10-8(11,12)6-3-1-2-5(4-13)7(6)9(14)15/h1-4,14-15H .Physical and Chemical Properties Analysis

2-Formyl-6-(trifluoromethyl)phenylboronic acid is a solid substance . It has a molecular weight of 217.94 g/mol . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura-Kreuzkupplungsreaktionen

2-Formyl-6-(Trifluormethyl)phenylboronsäure: ist ein zentrales Reagenz in Suzuki-Miyaura-Kreuzkupplungsreaktionen. Diese Reaktion ist ein Eckpfeiler der organischen Chemie zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen und ermöglicht die Synthese verschiedener komplexer Moleküle. Die Trifluormethylgruppe in dieser Verbindung verstärkt die elektronenziehende Kapazität, was sich vorteilhaft auf die Erhöhung der Reaktionsgeschwindigkeiten und Ausbeuten auswirken kann .

Protodeboronierungsstudien

Diese Verbindung wird auch in Protodeboronierungsstudien verwendet. Protodeboronierung ist ein Prozess, bei dem die Bormoietät aus einem Molekül entfernt wird, was in den letzten Schritten einiger Synthesewege von entscheidender Bedeutung ist. Die Trifluormethylgruppe kann die Stabilität und Reaktivität der Boronsäure beeinflussen und Einblicke in den Mechanismus der Protodeboronierung liefern .

Entwicklung pharmazeutischer Wirkstoffe

Die Trifluormethylgruppe ist ein häufiges Motiv in Pharmazeutika aufgrund ihrer lipophilen Natur und ihrer Fähigkeit, biologische Membranen zu passieren. This compound kann verwendet werden, um diese funktionelle Gruppe in potenzielle therapeutische Wirkstoffe einzubringen und deren pharmakokinetische Eigenschaften zu verbessern .

Safety and Hazards

Wirkmechanismus

Target of Action

Boronic acids, in general, have been known to interact with various enzymes and receptors in the body .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can alter their function .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The bioavailability of boronic acids is generally influenced by factors such as their pka, lipophilicity, and the presence of transporters in the body .

Result of Action

The interaction of boronic acids with biological targets can lead to various effects, depending on the specific target and the nature of the interaction .

Action Environment

Environmental factors such as pH and temperature can influence the stability and efficacy of boronic acids. For instance, 2-Formyl-6-(trifluoromethyl)phenylboronic acid is recommended to be stored at a temperature of 2-8°C . The action of boronic acids can also be influenced by the presence of other substances in the environment, such as transporters or binding proteins .

Biochemische Analyse

Biochemical Properties

2-Formyl-6-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial activity, particularly against Candida albicans, Aspergillus niger, Escherichia coli, and Bacillus cereus . The compound’s interaction with leucyl-tRNA synthetase (LeuRS) of microorganisms, particularly Candida albicans, suggests a potential mechanism of action similar to that of benzoxaborole antifungal drugs . The presence of an electron-withdrawing trifluoromethyl group enhances the compound’s acidity, which may influence its interactions with biomolecules .

Cellular Effects

2-Formyl-6-(trifluoromethyl)phenylboronic acid affects various types of cells and cellular processes. It has been observed to influence cell function by inhibiting the activity of leucyl-tRNA synthetase in microorganisms, leading to antimicrobial effects . This inhibition disrupts protein synthesis, which can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular processes highlights its potential as an antimicrobial agent.

Molecular Mechanism

The molecular mechanism of 2-Formyl-6-(trifluoromethyl)phenylboronic acid involves its interaction with leucyl-tRNA synthetase, an enzyme crucial for protein synthesis in microorganisms . The compound binds to the active site of the enzyme, inhibiting its function and preventing the incorporation of leucine into proteins. This inhibition disrupts protein synthesis, leading to antimicrobial effects. Additionally, the compound’s electron-withdrawing trifluoromethyl group enhances its binding affinity to the enzyme, contributing to its potency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Formyl-6-(trifluoromethyl)phenylboronic acid have been observed to change over time. The compound is relatively stable under standard storage conditions, with a purity of 97% . . This isomerization may influence the compound’s activity and interactions with biomolecules. Long-term studies have shown that the compound maintains its antimicrobial activity over extended periods, indicating its potential for sustained use in biochemical applications .

Dosage Effects in Animal Models

The effects of 2-Formyl-6-(trifluoromethyl)phenylboronic acid vary with different dosages in animal models. Studies have shown that the compound exhibits antimicrobial activity at various concentrations, with higher doses leading to increased potency . At excessively high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications. The compound’s Minimum Inhibitory Concentration (MIC) against Bacillus cereus has been found to be lower than that of the antifungal drug Tavaborole, indicating its potential as a potent antimicrobial agent .

Metabolic Pathways

2-Formyl-6-(trifluoromethyl)phenylboronic acid is involved in metabolic pathways related to its antimicrobial activity. The compound interacts with leucyl-tRNA synthetase, inhibiting its function and disrupting protein synthesis in microorganisms . This inhibition affects metabolic flux and metabolite levels, leading to antimicrobial effects. The compound’s electron-withdrawing trifluoromethyl group enhances its acidity, which may influence its interactions with metabolic enzymes and cofactors .

Transport and Distribution

The transport and distribution of 2-Formyl-6-(trifluoromethyl)phenylboronic acid within cells and tissues are influenced by its chemical properties. The compound’s relatively small molecular weight and electron-withdrawing trifluoromethyl group may facilitate its transport across cell membranes . Additionally, the compound may interact with transporters or binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s activity and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of 2-Formyl-6-(trifluoromethyl)phenylboronic acid is influenced by its chemical structure and interactions with biomolecules. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its interaction with leucyl-tRNA synthetase suggests that it may localize to the cytoplasm, where protein synthesis occurs. The compound’s subcellular localization can impact its activity and function in biochemical reactions.

Eigenschaften

IUPAC Name |

[2-formyl-6-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O3/c10-8(11,12)6-3-1-2-5(4-13)7(6)9(14)15/h1-4,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQNGLZQQFGULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1C(F)(F)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001214391 | |

| Record name | Boronic acid, B-[2-formyl-6-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001214391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451392-93-0 | |

| Record name | Boronic acid, B-[2-formyl-6-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-formyl-6-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001214391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

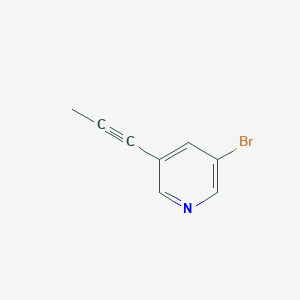

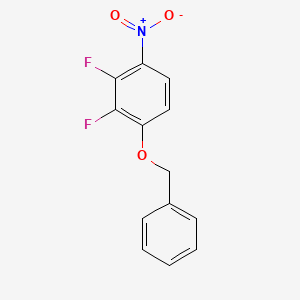

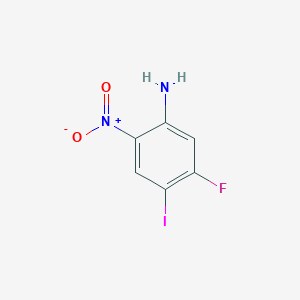

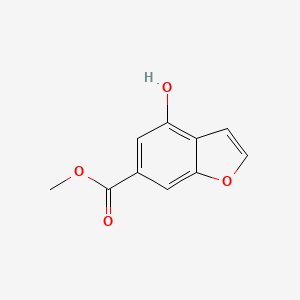

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.